

4-Methoxy-alpha-toluenethiol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methoxy-alpha-toluenethiol**

Cat. No.: **B016433**

[Get Quote](#)

An In-Depth Technical Guide to **4-Methoxy-alpha-toluenethiol**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-Methoxy-alpha-toluenethiol** (also known as p-methoxybenzyl mercaptan), a pivotal organosulfur compound in various scientific domains. We delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and explore its chemical reactivity. The primary focus is on its sophisticated applications, specifically its role as an internal standard in the ultra-trace quantitative analysis of wine thiols and its function as a protective group in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals who utilize or are investigating the utility of advanced chemical reagents.

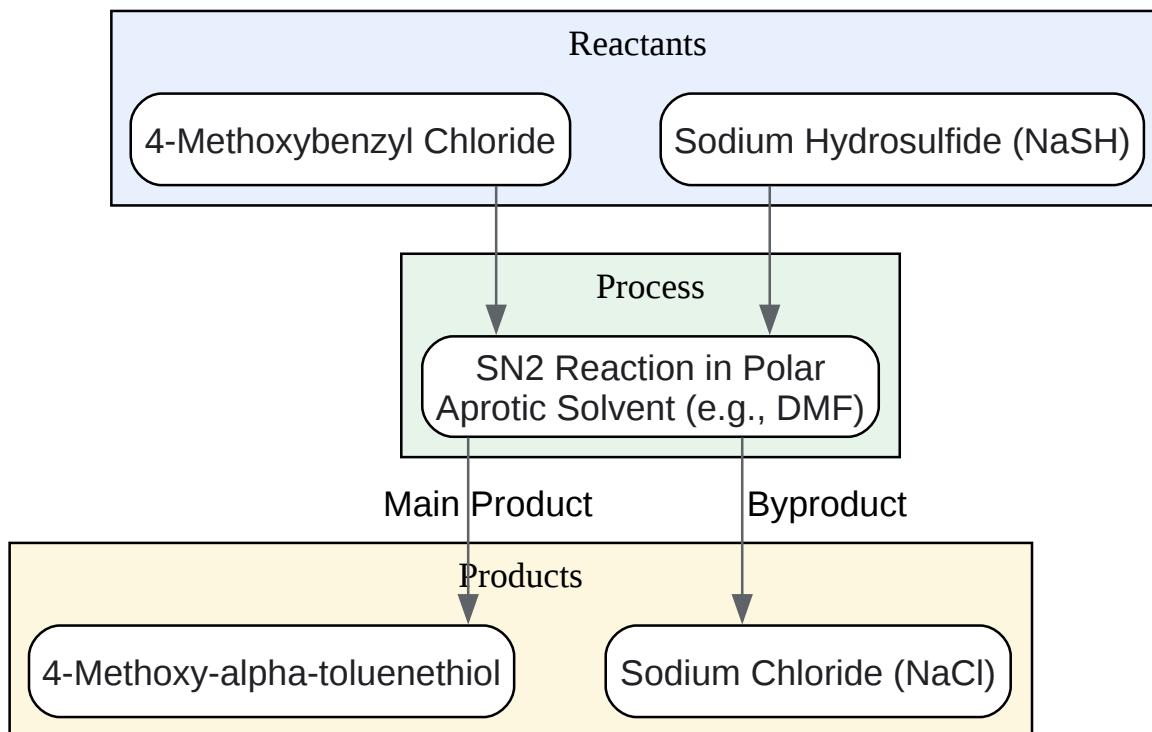
Compound Identification and Core Properties

4-Methoxy-alpha-toluenethiol is an aromatic thiol characterized by a benzyl structure with a methoxy group in the para position. Its distinct odor and chemical characteristics make it a valuable tool in both analytical and synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ OS	[1][2][3]
Molecular Weight	154.23 g/mol	[1][3][4]
Precise Mass	154.229 g/mol	[2][5]
CAS Number	6258-60-2	[2][3]
IUPAC Name	(4-methoxyphenyl)methanethiol	[6]
Common Synonyms	p-Methoxybenzyl mercaptan, 4-Methoxybenzylthiol	[2][3]
Appearance	Colorless to light yellow liquid	[2]
Odor	Strong, sulfurous (stench)	[2][7]

Physicochemical Data

The utility of a chemical reagent is fundamentally governed by its physical properties. The data below has been compiled from various authoritative sources to provide a reliable reference for experimental design.


Parameter	Value	Conditions	Source(s)
Density	1.107 g/mL	at 25 °C	[8]
Boiling Point	90 - 95 °C	at 0.5 mmHg	[8]
Flash Point	>110 °C (>230 °F)	Closed cup	[9]
Refractive Index	1.573	at 20 °C	[8]
Water Solubility	Not miscible or difficult to mix	Standard conditions	[8]
Solubility	Soluble in ethanol, ether, dichloromethane	Standard conditions	[2]

Synthesis and Purification

4-Methoxy-alpha-toluenethiol is typically synthesized via nucleophilic substitution, where a suitable sulfur nucleophile displaces a leaving group on the corresponding benzyl derivative. The following protocol describes a common and reliable laboratory-scale synthesis.

Synthetic Pathway: Nucleophilic Substitution

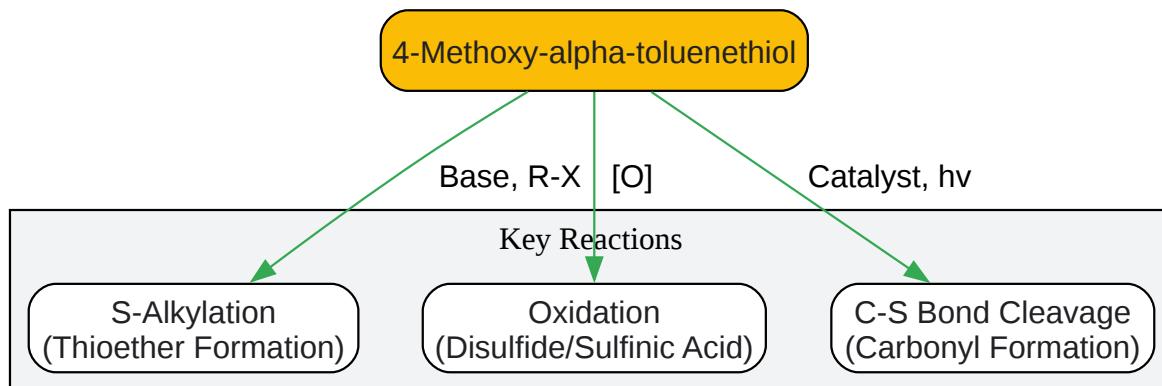
The most direct route involves the reaction of 4-methoxybenzyl chloride with a sulfur source like sodium thiomethoxide or, more commonly, sodium hydrosulfide (NaSH). The latter is often preferred for its simplicity in introducing the thiol group directly.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Methoxy-alpha-toluenethiol** via SN2 reaction.

Experimental Protocol

Disclaimer: This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions in a fume hood.


- Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the system with inert gas (N₂ or Argon).
- Reagent Preparation: In the flask, dissolve sodium hydrosulfide (NaSH) (1.1 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
- Substrate Addition: Dissolve 4-methoxybenzyl chloride (1.0 equivalent) in a minimal amount of DMF and add it to the dropping funnel.
- Reaction Execution: Cool the NaSH solution in an ice bath. Add the 4-methoxybenzyl chloride solution dropwise to the stirred NaSH solution over 30-60 minutes, maintaining the temperature below 10 °C.
- Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by carefully pouring the mixture into cold water. Acidify the aqueous solution to a pH of ~5 with a dilute acid (e.g., 1M HCl) to ensure the thiol is protonated.
- Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product as a clear liquid.[8].

Reactivity Profile

The chemistry of **4-methoxy-alpha-toluenethiol** is dominated by the nucleophilic and redox-active thiol group and the stable benzyl structure.

- Nucleophilic Attack (S-Alkylation/Acylation): The thiol is readily deprotonated by a mild base to form a thiolate, which is a potent nucleophile. This thiolate can react with electrophiles like alkyl halides or acyl chlorides to form thioethers and thioesters, respectively. This reactivity is fundamental to its use as a protecting group.[10].

- Oxidation: The thiol group can be oxidized to various states. Mild oxidizing agents can produce the corresponding disulfide. Stronger oxidation can lead to sulfinic acids and ultimately to sulfonic acids.[11].
- C-S Bond Cleavage: Under specific catalytic conditions, such as visible-light-mediated silver(II) catalysis, the benzylic C-S bond can be cleaved.[12]. This reaction is less common but highlights the advanced reactivity possible with this scaffold.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-Methoxy-alpha-toluenethiol**.

Analytical Characterization

Unambiguous identification of **4-Methoxy-alpha-toluenethiol** is achieved through standard spectroscopic methods.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show four distinct signals: a singlet for the methoxy (-OCH₃) protons (~3.8 ppm), a characteristic AA'BB' system for the para-substituted aromatic protons (~6.8-7.2 ppm), a singlet or doublet for the benzylic methylene (-CH₂SH) protons (~3.7 ppm), and a triplet for the thiol (-SH) proton (~1.6 ppm), which may be broad and can exchange with D₂O.
- **Mass Spectrometry:** Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z = 154.[13]. A prominent peak at m/z = 121 corresponds to the loss of the -SH group, resulting in the stable 4-methoxybenzyl cation.

- Infrared (IR) Spectroscopy: The IR spectrum will display a weak absorption band for the S-H stretch around $2550\text{-}2600\text{ cm}^{-1}$. Other key absorptions include C-H stretches for the aromatic and aliphatic groups, C=C stretches for the aromatic ring ($\sim 1500\text{-}1600\text{ cm}^{-1}$), and a strong C-O stretch for the methoxy group ($\sim 1250\text{ cm}^{-1}$).[5].

Applications in Research and Development

Application 1: Internal Standard in Quantitative Analysis

In food and beverage science, volatile thiols are potent aroma compounds that define the character of products like wine, even at nanogram-per-liter concentrations.[1][3]. Accurate quantification is challenging due to the low concentrations and complex matrix. **4-Methoxy-alpha-toluenethiol** is not naturally found in wine and serves as an excellent internal standard for methods like HPLC-MS/MS.[9].

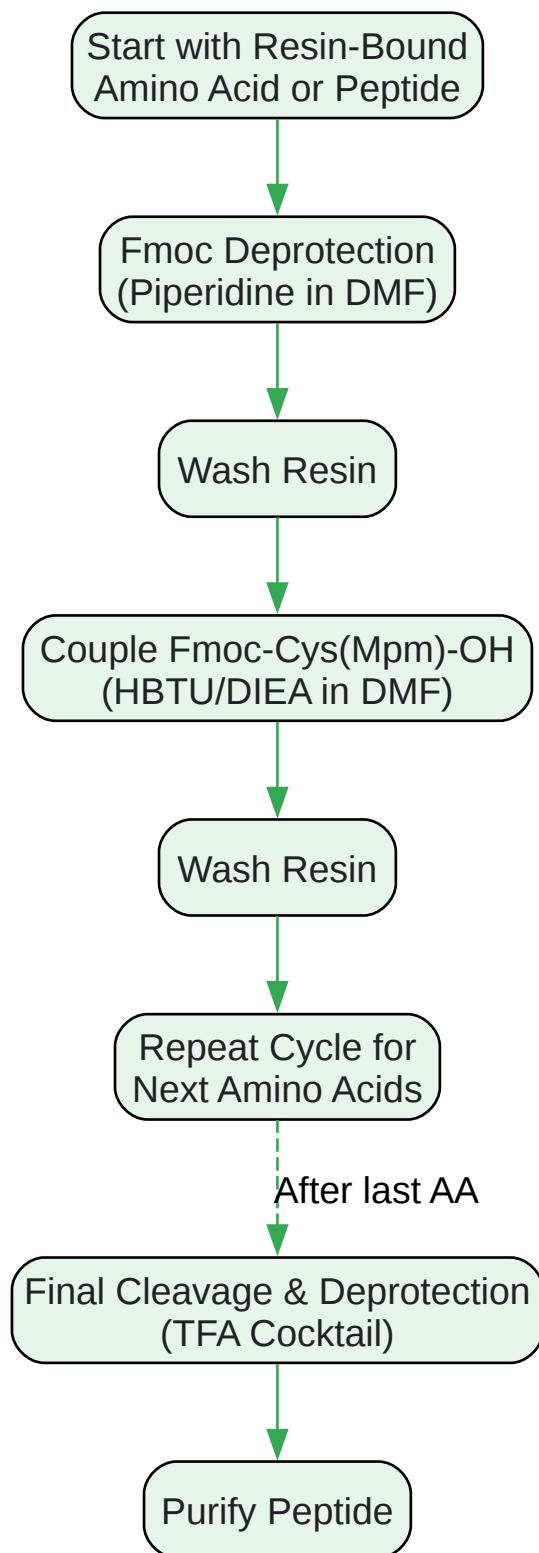
Workflow for Thiol Quantification in Wine

[Click to download full resolution via product page](#)

Caption: Workflow for wine thiol analysis using an internal standard.

Detailed Protocol: Quantification of Wine Thiols

- Sample Preparation: To a 20 mL aliquot of wine, add 50 μL of an ethanolic solution containing the internal standard, **4-Methoxy-alpha-toluenethiol** (final concentration typically 500 ng/L).[3].
- Derivatization: Add a chelating agent (e.g., EDTA) and a freshly prepared solution of a derivatizing agent such as 4,4'-dithiodipyridine (DTDP).[3][14]. Allow the reaction to proceed for 30 minutes at room temperature. The derivatizing agent reacts with thiols to form stable, less volatile adducts that are more amenable to chromatographic analysis.
- Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and then water. Pass the derivatized wine sample through the cartridge. The thiol derivatives are retained on


the solid phase.

- Wash and Elute: Wash the cartridge with a 50% methanol solution to remove interferences. Dry the cartridge and then elute the target derivatives with pure methanol.[\[3\]](#).
- Analysis: Analyze the eluate using a reverse-phase HPLC system coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative allows for precise and accurate quantification, correcting for variations in extraction efficiency and instrument response.

Application 2: Cysteine Protection in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the thiol side chain of cysteine is highly nucleophilic and prone to oxidation, necessitating protection. The 4-methoxybenzyl (Mpm) group, derived from **4-methoxy-alpha-toluenethiol**, is a widely used acid-labile protecting group for this purpose. It offers stability to the basic conditions used for Fmoc-deprotection but is cleanly removed during the final acidolytic cleavage from the resin.

Workflow for Using Mpm-Protected Cysteine in Fmoc-SPPS

[Click to download full resolution via product page](#)

Caption: Use of Mpm-protected cysteine in a standard SPPS cycle.

Protocol Insight: Incorporation of Fmoc-Cys(Mpm)-OH

- Starting Material: The synthesis begins with a resin support to which the first amino acid is anchored. The peptide chain is elongated from the C-terminus to the N-terminus.
- Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of piperidine in DMF. This exposes a free amine for the next coupling step.
- Coupling: The pre-activated Fmoc-Cys(Mpm)-OH amino acid is added to the resin. Activation is typically achieved using reagents like HBTU in the presence of a non-nucleophilic base like DIEA. The free amine on the peptide chain attacks the activated carboxyl group, forming a new peptide bond. The Mpm group on the cysteine side chain remains intact throughout this process.
- Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.
- Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Mpm group, are removed simultaneously. This is typically accomplished using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to capture reactive carbocations. The 4-methoxybenzyl cation liberated from the Mpm group is effectively scavenged, preventing side reactions.

Safety and Handling

4-Methoxy-alpha-toluenethiol is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation.[\[6\]](#).

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[2\]](#).
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapor, which has a strong, unpleasant odor.[\[2\]](#).

- Storage: Store in a cool, dry place away from oxidizing agents and strong acids. Keep the container tightly sealed.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Methoxy-alpha-toluenethiol is a versatile and powerful reagent for both analytical and synthetic chemists. Its well-defined chemical properties allow for its precise use as an internal standard in complex quantitative analyses, while its reactivity profile makes it an ideal precursor for the Mpm protecting group, a cornerstone of modern peptide synthesis. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simple quantitative determination of potent thiols at ultratrace levels in wine by derivatization and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-Methoxy- α -toluenethiol [webbook.nist.gov]
- 6. 4-Methoxy-alpha-toluenethiol | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]

- 10. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for the direct oxidative esterification of thiols with alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08058J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-Methoxy- α -toluenethiol [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Methoxy-alpha-toluenethiol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016433#4-methoxy-alpha-toluenethiol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com